molecular formula C18H18N4O5S B2818720 (E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1334377-13-7

(E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2818720
CAS No.: 1334377-13-7
M. Wt: 402.43
InChI Key: NOLRCDXOCXUCBA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic, nitrogen-containing heterocyclic compound offered for research purposes. This chemical class is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted therapies . Structurally, it combines a 3,4,5-trimethoxyphenyl group with a 1,3,4-oxadiazole ring linked to a methylthiazole group via an acrylamide bridge. The (E) stereochemistry of the acrylamide moiety is often crucial for its biological activity, as it creates a planar structure that can interact with biological targets . Compounds with similar structures, featuring heterocyclic cores like 1,3,4-thiadiazole and acrylamide linkages, have been investigated as modulators of biological receptors, including estrogen-related receptors (ERRs), and are explored for potential applications in cancer and neurological disorders . The presence of the trimethoxyphenyl group is a common pharmacophore in molecules that interact with tubulin, suggesting potential applications as antiproliferative agents . This product is intended for research and development use in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-10-19-12(9-28-10)17-21-22-18(27-17)20-15(23)6-5-11-7-13(24-2)16(26-4)14(8-11)25-3/h5-9H,1-4H3,(H,20,22,23)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLRCDXOCXUCBA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound that incorporates a complex structure featuring both oxadiazole and thiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical formula of this compound is C18H18N4O5SC_{18}H_{18}N_{4}O_{5}S with a molecular weight of approximately 402.4 g/mol. Its structure integrates multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₅S
Molecular Weight402.4 g/mol
CAS Number1334377-13-7

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The compound in focus has shown promising results against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

  • Antitubercular Activity : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of M. tuberculosis, both in drug-sensitive and resistant strains. For instance, compounds similar to the one discussed have shown minimum inhibitory concentrations (MICs) as low as 4–8 µM against these strains .
  • Mechanism of Action : The mechanism often involves the inhibition of essential bacterial enzymes such as enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid biosynthesis in mycobacteria . Additionally, some derivatives have been identified as inhibitors of lipoteichoic acid synthesis in Gram-positive bacteria, which is vital for their growth and virulence .

Anticancer Activity

The compound also shows potential anticancer properties. Research on similar oxadiazole-containing compounds indicates their effectiveness against various cancer cell lines.

  • Cell Line Studies : Compounds with similar structures have been tested on HepG-2 (liver cancer) and A-549 (lung cancer) cell lines, revealing IC50 values indicating significant cytotoxicity .
  • Mechanisms of Action : The anticancer activity is attributed to several mechanisms:
    • Inhibition of DNA and RNA synthesis.
    • Induction of apoptosis through various signaling pathways.
    • Targeting specific kinases involved in tumorigenesis .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy : Dhumal et al. (2016) reported that certain oxadiazole derivatives exhibited up to four times more potency against S. aureus compared to standard antibiotics like vancomycin .
  • Anticancer Research : A study by Kotaiah et al. explored the synthesis and biological activity of oxadiazole derivatives with antioxidant properties that also showed significant cytotoxicity against cancer cell lines .

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of compounds containing thiazole and oxadiazole rings exhibit significant antioxidant properties. For example, studies have shown that certain derivatives can effectively scavenge free radicals through various assays such as DPPH and hydroxyl radical scavenging methods. This suggests potential applications in developing antioxidant therapies .

Antimicrobial Properties

Compounds similar to (E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been reported to possess antimicrobial activities against various pathogens. These properties make them candidates for further development in pharmaceuticals aimed at treating infections .

Anti-cancer Activity

Recent studies have highlighted the potential anti-cancer effects of compounds with similar structures. The mechanisms often involve apoptosis induction in cancer cells and inhibition of tumor growth in various cancer models. This positions these compounds as promising leads for cancer therapeutics .

Photoluminescent Materials

The incorporation of thiazole and oxadiazole moieties into polymer matrices has been explored for creating photoluminescent materials. These materials have potential applications in optoelectronics and display technologies due to their unique light-emitting properties .

Drug Delivery Systems

The compound's structure allows for modification that can enhance solubility and bioavailability. This characteristic is crucial for developing drug delivery systems that can improve the therapeutic efficacy of poorly soluble drugs .

Case Study 1: Antioxidant Evaluation

A series of synthesized derivatives were evaluated for their antioxidant activity using DPPH radical scavenging assays. Compounds showed varying degrees of effectiveness, with some exhibiting up to 90% scavenging activity at certain concentrations.

Case Study 2: Antimicrobial Testing

In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that specific derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative antimicrobial agents.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name Core Structure Key Substituents Molecular Formula Notable Features
Target Compound 1,3,4-Oxadiazole + acrylamide 2-Methylthiazole; 3,4,5-trimethoxyphenyl C₂₀H₂₁N₅O₅S High methoxy content may enhance lipophilicity and binding to hydrophobic targets
(E)-N-(5-(Thiophen-3-yl)-1,3,4-Oxadiazol-2-yl)-3-(3,4,5-Trimethoxyphenyl)Acrylamide 1,3,4-Oxadiazole + acrylamide Thiophen-3-yl; 3,4,5-trimethoxyphenyl C₁₉H₁₈N₄O₅S Thiophene substitution alters electronic properties compared to thiazole
(2E)-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-3-[4-(Hexyloxy)-3-Methoxyphenyl]Acrylamide 1,3,4-Thiadiazole + acrylamide Ethyl; 4-hexyloxy-3-methoxyphenyl C₂₀H₂₇N₃O₃S Hexyloxy chain increases lipophilicity and potential membrane permeability
N-(5-(4-Chlorobenzyl)-1,3-Thiazol-2-yl)-3-(3,4-Dichlorophenyl)Acrylamide Thiazole + acrylamide 4-Chlorobenzyl; 3,4-dichlorophenyl C₁₉H₁₃Cl₃N₂OS Halogenated aryl groups may enhance cytotoxicity or binding specificity
(Z)-3-(4-Nitrophenyl)-N-Propyl-2-[(E)-3-(Thien-2-yl)Acrylamido]Acrylamide Oxazolone + acrylamide 4-Nitrophenyl; thien-2-yl C₁₈H₁₇N₃O₄S Nitro groups contribute to electron-withdrawing effects, affecting reactivity

Key Structural Differences and Implications

Heterocyclic Core: The target compound’s 1,3,4-oxadiazole core is replaced by a 1,3,4-thiadiazole in (sulfur vs. oxygen), which may influence electronic distribution and metabolic stability. Thiophene substitution in (vs.

Substituent Effects: Methoxy Groups: The 3,4,5-trimethoxyphenyl group in the target compound is associated with enhanced solubility and tubulin-binding activity in Combretastatin analogs . Halogenation: Chlorine substituents in improve electrophilicity and may enhance binding to cysteine residues in biological targets.

Stereochemistry :

  • The (E)-configuration in the acrylamide moiety is conserved across analogs, ensuring planar geometry for optimal π-π stacking with aromatic residues in target proteins .

Common Strategies

  • Oxazolone Intermediate Route: Used for the target compound and analogs like . Oxazolones are reacted with amines/hydrazides under reflux (3–12 hours) in ethanol .
  • Thiadiazole Synthesis: For , carbodithioate derivatives react with hydrazonoyl halides in the presence of triethylamine .

Challenges

  • Regioselectivity : Controlling substitution patterns on heterocycles (e.g., thiazole vs. oxadiazole) requires precise stoichiometry .
  • Crystallization: Ethanol is commonly used for recrystallization, but polar solvents like DMF may be needed for halogenated analogs .

Q & A

Basic: What are the optimal synthetic routes for (E)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the 1,3,4-oxadiazole core. Key steps include:

  • Cyclization : Reacting thiosemicarbazides with POCl₃ or other dehydrating agents to form the oxadiazole ring, as seen in similar compounds .
  • Acrylamide Coupling : Introducing the 3,4,5-trimethoxyphenylacrylamide moiety via nucleophilic substitution or coupling reactions. Ethanol or DMF is often used as a solvent, with reflux conditions (80–100°C) for 4–8 hours .
  • Purification : Recrystallization from ethanol or pet-ether yields pure crystals. TLC monitoring (e.g., silica gel, ethyl acetate/hexane) ensures reaction completion .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR : ¹H NMR identifies protons on the thiazole (δ 2.5–3.0 ppm for methyl groups), oxadiazole (δ 8.0–8.5 ppm for aromatic protons), and trimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃) .
  • IR : Peaks at ~1650 cm⁻¹ confirm acrylamide C=O, while 1240–1280 cm⁻¹ indicates C-O-C in oxadiazole .
  • MS : High-resolution MS validates the molecular ion (e.g., [M+H]⁺) and fragments (e.g., loss of trimethoxyphenyl group) .

Basic: What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .
  • Cell Cycle Analysis : Propidium iodide staining to assess G1/S/G2-M phase arrest .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

  • Substituent Variation : Modify the thiazole (e.g., 2-methyl vs. 2-ethyl) or trimethoxyphenyl (e.g., nitro vs. methoxy groups) to assess impact on bioactivity .
  • Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) and regression models to correlate structure with cytotoxicity .
  • In Silico Screening : Dock analogs into target proteins (e.g., tubulin) using AutoDock Vina to predict binding affinities .

Advanced: What experimental strategies elucidate the pro-apoptotic mechanism of this compound?

Methodological Answer:

  • Western Blotting : Measure Bax/Bcl-2 ratios and caspase-3 cleavage to confirm apoptosis .
  • Mitochondrial Membrane Potential : JC-1 staining to detect depolarization .
  • Transcriptomics : RNA-seq to identify upregulated pro-apoptotic genes (e.g., PUMA, NOXA) .

Advanced: How should conflicting cytotoxicity data (e.g., IC₅₀ variability across studies) be resolved?

Methodological Answer:

  • Assay Standardization : Control cell passage number, serum concentration, and incubation time .
  • Dose-Response Validation : Repeat assays with 8–10 concentration points and nonlinear regression analysis .
  • Cross-Lab Validation : Collaborate to test the compound in parallel using identical protocols .

Advanced: What computational approaches predict target engagement for this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding to tubulin or kinases (e.g., EGFR) using crystal structures from the PDB .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in oxadiazole) using Schrödinger .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use Cremophor EL or DMSO/PEG 400 mixtures (≤10% v/v) for IP/IV administration .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (e.g., 150 nm size via emulsion-solvent evaporation) to enhance bioavailability .
  • Stability Testing : Monitor degradation in plasma (37°C, pH 7.4) via HPLC over 24 hours .

Advanced: What strategies ensure compound stability under physiological conditions?

Methodological Answer:

  • pH Buffering : Store stock solutions in PBS (pH 7.4) at −80°C to prevent hydrolysis .
  • Light Protection : Use amber vials to avoid photodegradation of the acrylamide group .
  • Lyophilization : Freeze-dry the compound with trehalose as a cryoprotectant for long-term storage .

Advanced: How can synergistic effects with existing chemotherapeutics be evaluated?

Methodological Answer:

  • Combination Index (CI) : Use Chou-Talalay method to quantify synergy (CI <1) in MCF-7 cells with paclitaxel .
  • Mechanistic Studies : Assess ABC transporter inhibition (e.g., P-gp) via calcein-AM efflux assay .
  • In Vivo Models : Test efficacy in xenograft mice with co-administration (e.g., compound + cisplatin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.